Computed Lipophilicity (XLogP3-AA) Differentiation from Common Pyrrole-3-Carboxylic Acid Scaffolds
The target compound has a computed XLogP3-AA value of 2.9 [1]. This places it within the optimal lipophilicity range for CNS drug candidates (typically XLogP 2–4), distinguishing it from more polar analogs such as 1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid lacking the 2,5-dimethyl groups (estimated XLogP ~1.5–2.0 based on fragment contribution methods) and from excessively lipophilic analogs with larger N-alkyl substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (without 2,5-dimethyl groups): estimated XLogP ~1.5–2.0 (fragment-based estimate; no experimental data publicly available) |
| Quantified Difference | ΔXLogP ≈ 0.9–1.4 log units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator values are estimated by fragment addition and are not experimentally validated |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, CNS penetration potential, and non-specific protein binding; procurement of an analog with significantly different XLogP may yield divergent pharmacokinetic behavior in cell-based or in vivo assays.
- [1] PubChem Compound Summary for CID 44122556, 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/44122556 View Source
